1-(2-Furyl)-1-ethanone oxime
Description
Contextualization within Furan (B31954) Chemistry
The furan moiety, a five-membered aromatic heterocycle containing one oxygen atom, is a core structure in numerous natural products and pharmacologically active compounds. mdpi.com The presence of the furan ring in 1-(2-furyl)-1-ethanone oxime imparts unique reactivity and stability, establishing it as a crucial building block in organic synthesis. solubilityofthings.com Furan derivatives are known for their diverse applications in medicinal chemistry and materials science. mdpi.comsmolecule.com
The precursor to the oxime, 2-acetylfuran (B1664036), is an important flavor compound found in various foods and essential oils. medchemexpress.comchemsrc.com It can also be synthesized through the Maillard reaction between glucose and glycine. medchemexpress.comchemsrc.com The conversion of 2-acetylfuran to its oxime derivative opens up a wide array of possibilities for further chemical transformations.
Significance of Oxime Functionality in Synthetic Methodologies
The oxime functional group (C=N-OH) is a cornerstone of modern organic synthesis due to its remarkable versatility. numberanalytics.com Oximes serve as pivotal intermediates in the synthesis of a wide range of nitrogen-containing compounds, including amines, nitriles, and various heterocyclic systems. numberanalytics.comijprajournal.com This versatility stems from the ease with which the oxime group can be transformed into other functional groups. numberanalytics.com
Key transformations involving the oxime functionality include:
Rearrangements: The Beckmann rearrangement, for instance, converts ketoximes into amides, a fundamental reaction in organic synthesis. ijprajournal.com
Reductions: Oximes can be readily reduced to form primary amines.
Cycloadditions: They can participate in cycloaddition reactions to construct complex heterocyclic frameworks. nsf.gov
Radical Chemistry: Oximes can act as precursors to iminyl radicals, which are valuable intermediates for synthesizing nitrogen-containing heterocycles. rsc.org The N-O bond in oximes can undergo fragmentation to generate these radicals. nsf.govrsc.org
The oxime group's ability to act as a directing group and its participation in multicomponent reactions further enhance its utility in creating complex molecules efficiently. smolecule.com
Overview of Research Trajectories for Furan-Substituted Ethanone (B97240) Oximes
Research involving furan-substituted ethanone oximes, including this compound, is expanding into several key areas:
Synthesis of Novel Heterocycles: A primary focus of research is the use of these oximes as precursors for synthesizing a diverse range of heterocyclic compounds. smolecule.com For example, they are used to create 3-imidazoline 3-oxides and other nitrogen-containing ring systems. arkat-usa.org
Medicinal Chemistry: Derivatives of furan oximes have shown potential biological activity. For instance, various oxime ether derivatives of the 2-acetylfuran series have been synthesized and screened for their antiamoebic properties, with some showing promising results compared to standard drugs. medchemexpress.comnih.govresearchgate.net
Materials Science: The unique properties of furan-containing compounds make them candidates for the development of new materials, such as polymers and coatings. smolecule.comnumberanalytics.com The ability of oximes to participate in cross-linking reactions is also being explored for creating dynamic materials. nsf.gov
Green Chemistry: Environmentally friendly methods for the synthesis of oximes are being developed, utilizing natural acid catalysts to reduce the use of hazardous reagents and solvents. ijprajournal.com
The solvolysis of 2-acetylfuran oxime toluene-p-sulphonate in methanol (B129727) has been studied, revealing the formation of 2-acetyl-2,5-dimethoxy-2,5-dihydrofuran, which can be further rearranged to methyl 4,5-dioxohexanoate. publish.csiro.au This highlights the complex reactivity and potential for generating diverse molecular architectures from this starting material.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 5007-50-1 guidechem.com |
| Molecular Formula | C6H7NO2 guidechem.com |
| Molecular Weight | 125.13 g/mol guidechem.com |
| Canonical SMILES | CC(=NO)C1=CC=CO1 guidechem.com |
| InChI Key | RCUXWEHXMOUJCX-FNORWQNLSA-N guidechem.com |
Structure
3D Structure
Properties
IUPAC Name |
N-[1-(furan-2-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-5(7-8)6-3-2-4-9-6/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUXWEHXMOUJCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5007-50-1 | |
| Record name | 2-Acetylfuran oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 2 Furyl 1 Ethanone Oxime
Direct Synthesis from 1-(2-Furyl)-1-ethanone and Hydroxylamine (B1172632) Derivatives
The most conventional route to 1-(2-Furyl)-1-ethanone oxime involves the direct reaction of 1-(2-Furyl)-1-ethanone (also known as 2-acetylfuran) with hydroxylamine or its salts, typically hydroxylamine hydrochloride. xisdxjxsu.asiacymitquimica.com This reaction is a classic example of condensation, where the carbonyl group of the ketone reacts with the amino group of hydroxylamine to form an oxime, with the elimination of a water molecule. xisdxjxsu.asia
The oximation reaction can be performed under various conditions, often involving a base to neutralize the hydrochloride salt of hydroxylamine, thereby liberating the free nucleophile. xisdxjxsu.asia Common bases include sodium acetate (B1210297), sodium carbonate, and piperidine. xisdxjxsu.asiaorgsyn.orgnih.gov The choice of solvent, temperature, and catalyst plays a crucial role in the reaction's efficiency, yield, and duration.
Research has explored different methodologies to optimize the synthesis. Classical methods often involve refluxing the reactants in a solvent like ethanol. orgsyn.orgorgsyn.org For instance, the synthesis of similar acetophenone (B1666503) oximes has been carried out by reacting the ketone with hydroxylamine hydrochloride in ethanol, often with a base like sodium carbonate or sodium acetate to facilitate the reaction. nih.govorgsyn.org The reaction progress is typically monitored using techniques like Thin-Layer Chromatography (TLC). orgsyn.org
| Starting Material | Reagent | Catalyst/Base | Solvent | Conditions | Yield | Reference |
| 1-(4-Bromophenyl)ethanone | Hydroxylamine hydrochloride | - | Ethanol | Ice-water bath | 99% | orgsyn.org |
| 2-Methoxyacetophenone | Hydroxylamine hydrochloride | Sodium carbonate | Ethanol/Water | Reflux | N/A | nih.gov |
| 1,2-Diphenylethanone | Hydroxylamine hydrochloride | Sodium acetate | Methanol (B129727) | Reflux, 2h | N/A | orgsyn.org |
| Aldehydes/Ketones | Hydroxylamine hydrochloride | Bi₂O₃ | Solvent-free | Grinding, 1.5-3 min | 60-98% | nih.gov |
| 5-Arylfuran-2-carbaldehydes | Hydroxylamine hydrochloride | Amino acids | N/A | Reflux | Excellent | xisdxjxsu.asia |
This table presents various conditions for oxime synthesis, illustrating common strategies that can be adapted for 1-(2-Furyl)-1-ethanone.
The carbon-nitrogen double bond (C=N) in oximes is stereogenic, leading to the formation of two possible geometric isomers: E and Z. researchgate.net The nomenclature is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the C=N double bond. libretexts.org For this compound, the substituents on the carbon are the furyl group and a methyl group. The substituents on the nitrogen are the hydroxyl group (-OH) and a lone pair of electrons.
According to CIP rules, the hydroxyl group has a higher priority than the lone pair. On the carbon side, the furyl group has a higher priority than the methyl group.
If the hydroxyl group and the furyl group are on the same side of the double bond, the isomer is designated as Z (from the German zusammen, meaning together). libretexts.org
If the hydroxyl group and the furyl group are on opposite sides, the isomer is designated as E (from the German entgegen, meaning opposite). libretexts.org
The formation of E versus Z isomers can be influenced by reaction conditions, such as temperature and pH, and the steric and electronic properties of the substituents. nih.gov In some cases, one isomer may be thermodynamically more stable than the other. For example, in certain oximes, the E-isomer can be stabilized by intermolecular hydrogen bonds in the solid state. mdpi.com The interconversion between isomers is possible, sometimes facilitated by the reaction conditions themselves. nih.gov The characterization and differentiation of E and Z isomers are typically accomplished using spectroscopic techniques like NMR, as the chemical shifts of protons near the C=N bond can differ significantly between the two isomers. researchgate.net
Reaction Conditions and Optimization Strategies
Precursor Synthesis and Halogenation Reactions
An alternative synthetic strategy involves the modification of the ketone precursor prior to the oximation reaction. Halogenation of 1-(2-furyl)-1-ethanone creates a reactive intermediate that can then be converted to a halogenated oxime.
The key precursor for this route is 2-bromo-1-(2-furanyl)ethanone. This compound is synthesized via the monobromination of 2-acetylfuran (B1664036). arkat-usa.orgresearchgate.net The reaction typically involves treating 2-acetylfuran with bromine in a suitable solvent. One documented procedure involves dissolving 2-acetylfuran in a minimum amount of methanol. arkat-usa.org The resulting product, 2-bromo-1-(2-furanyl)ethanone, is often obtained as a light yellow semisolid after purification by column chromatography. arkat-usa.orgresearchgate.net
The halogenated ketone, 2-bromo-1-(2-furanyl)ethanone, can be converted into its corresponding oxime. Specifically, the reaction with hydroxylamine sulfate (B86663) yields 2-bromo-1-(2-furanyl)ethanone oxime. arkat-usa.orgresearchgate.net In a typical procedure, 2-bromo-1-(2-furanyl)ethanone is dissolved in methanol, and an aqueous solution of hydroxylamine sulfate is added. arkat-usa.org The reaction mixture is stirred for an extended period, often for a day under an inert atmosphere, to ensure complete conversion. arkat-usa.org The product is then isolated by extraction and purified by crystallization, yielding the target α-halo oxime. arkat-usa.orgresearchgate.net This halogenated oxime serves as a versatile intermediate for the synthesis of more complex heterocyclic systems, such as 4-furyl substituted 3-imidazoline 3-oxides. arkat-usa.orgresearchgate.net
| Reaction Stage | Reactants | Solvent(s) | Conditions | Product | Yield | Reference |
| Bromination | 2-Acetylfuran, Bromine | Methanol | N/A | 2-Bromo-1-(2-furanyl)ethanone | 70% | arkat-usa.orgresearchgate.net |
| Oximation | 2-Bromo-1-(2-furanyl)ethanone, Hydroxylamine sulfate | Methanol, Water | Stirred for one day under argon | 2-Bromo-1-(2-furanyl)ethanone oxime | 60% | arkat-usa.orgresearchgate.net |
This table summarizes the two-step synthesis of 2-bromo-1-(2-furanyl)ethanone oxime from 2-acetylfuran.
Preparation of 2-Bromo-1-(2-furanyl)ethanone
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. nih.gov
Several green methods for oxime synthesis have been reported, which are applicable to furan-based ketones:
Solvent-Free Synthesis: One approach utilizes grindstone chemistry, where the solid reactants (ketone, hydroxylamine hydrochloride) are ground together with a catalyst, such as bismuth(III) oxide (Bi₂O₃), in a mortar and pestle. nih.gov This method is rapid, often completed in minutes, and proceeds in high yields without the need for any solvent. nih.gov
Ammoximation: This process involves the reaction of a ketone with ammonia (B1221849) and hydrogen peroxide over a catalyst, typically a titanosilicate like TS-1. rsc.orgrsc.org This method is considered a clean synthesis route as it produces water as the main byproduct. rsc.org Studies on the ammoximation of furfural (B47365) to furfural oxime have shown high conversion and selectivity under optimized conditions, providing a pathway that could be adapted for ketonic furans. rsc.org
Catalysis by Amino Acids: Simple amino acids have been found to be excellent and environmentally benign catalysts for the synthesis of 5-arylfuran-2-carbaldehyde oximes. xisdxjxsu.asia This method avoids the use of potentially toxic bases or metal catalysts. xisdxjxsu.asia
These green approaches offer significant advantages over classical methods, including shorter reaction times, simpler work-up procedures, and a reduction in chemical waste. nih.govresearchgate.net
Structural Elucidation and Advanced Spectroscopic Characterization of 1 2 Furyl 1 Ethanone Oxime
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-(2-Furyl)-1-ethanone oxime, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and chemical environment.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the electronegativity of adjacent atoms and the aromaticity of the furan (B31954) ring.
In a related compound, 1-(furan-2-yl)ethanone oximyl 4-isopropylcyclohexa-1,3-dienecarboxylate, the methyl protons of the oxime group (-N=C-CH₃) appear as a singlet at approximately 2.35 ppm. ncsu.edu The protons of the furan ring typically exhibit characteristic splitting patterns. For instance, the proton at the α-position to the oxygen (furan-α-C-H) is observed as a doublet around 8.06-8.03 ppm, while the β-protons (furan-β-C-H) appear as a doublet between 7.57 and 7.54 ppm. ncsu.edu The hydroxyl proton of the oxime group (-OH) is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ | ~2.3 | Singlet |
| Furan H-5 | ~7.6 | Doublet |
| Furan H-3 | ~6.7 | Doublet |
| Furan H-4 | ~6.5 | Doublet of doublets |
| -OH | Variable | Singlet (broad) |
Note: The predicted values are based on typical chemical shifts for similar structures and may vary from experimental values.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Correlations
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.
The carbon of the methyl group (-CH₃) is expected to resonate in the upfield region of the spectrum. The carbon atom of the C=N bond will appear significantly downfield due to the electronegativity of the nitrogen atom. The carbons of the furan ring will have chemical shifts characteristic of aromatic heterocyclic systems. In a study of aryl ketoximes, the carbon of the C=N group was observed at approximately 155.28 ppm. univ-ovidius.ro
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~11-15 |
| C=N | ~150-155 |
| Furan C-2 | ~148 |
| Furan C-5 | ~144 |
| Furan C-3 | ~112 |
| Furan C-4 | ~110 |
Note: The predicted values are based on typical chemical shifts for similar structures and may vary from experimental values.
Two-Dimensional NMR Techniques for Connectivity Elucidation
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=N, and C-O functional groups.
A broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group, with its exact position and shape depending on the extent of hydrogen bonding. univ-ovidius.ro The C=N stretching vibration of the oxime is typically observed in the range of 1690-1640 cm⁻¹. ncsu.edu The C-O stretching of the furan ring usually appears in the 1250-1000 cm⁻¹ region. In the precursor molecule, 2-acetylfuran (B1664036), characteristic IR absorptions are observed, which can be compared to the oxime derivative. nist.gov
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| -OH (oxime) | O-H stretch | 3600 - 3200 (broad) |
| C=N (oxime) | C=N stretch | 1690 - 1640 |
| C-O (furan) | C-O stretch | 1250 - 1000 |
| C-H (furan) | C-H stretch | ~3100 |
| C-H (methyl) | C-H stretch | ~2950 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The molecular weight of this compound is 125.13 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 125.
The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. For example, the loss of a hydroxyl radical (•OH, 17 Da) or a methyl radical (•CH₃, 15 Da) from the molecular ion could be anticipated. Fragmentation of the furan ring is also a possibility. Analysis of the mass spectrum of the related compound (E)-1-(Benzofuran-2-yl)ethanone oxime showed a molecular ion peak and subsequent fragmentation, providing a model for what to expect. univ-ovidius.ro
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions.
The furan ring and the C=N double bond are the primary chromophores in the molecule. The conjugated system involving the furan ring and the oxime group will influence the position of the absorption maxima (λ_max). The precursor, 2-acetylfuran, exhibits a UV-Vis spectrum that can serve as a reference. nist.gov The conversion of the ketone to the oxime is expected to cause a shift in the absorption bands.
Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives
Detailed crystallographic studies have been reported for several derivatives, including 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-propyloxime, 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-ethyloxime, and 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-isopropyloxime. iucr.orgamanote.comresearchgate.net These studies offer a comprehensive understanding of how substitutions on the core structure influence its solid-state arrangement.
Determination of Molecular Conformation and Bond Geometry
The molecular conformation of the this compound core in its derivatives is significantly influenced by the nature of the substituents. In the studied benzimidazole (B57391) derivatives, the furan and benzimidazole ring systems are not coplanar. For instance, in 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-propyloxime, the dihedral angle between the furan ring and the planar benzimidazole ring system is 75.32 (4)°. iucr.org Similarly, this angle is 74.21 (5)° in the O-ethyloxime derivative and 72.17 (4)° in the O-isopropyloxime derivative. amanote.comresearchgate.net
Table 1: Selected Bond Lengths for a Derivative, 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-propyloxime iucr.org
| Bond | Length (Å) |
|---|---|
| O2-N3 | 1.411 (2) |
| N3-C9 | 1.285 (2) |
| C9-C10 | 1.481 (2) |
| C10-O1 | 1.362 (2) |
Table 2: Selected Bond Angles for a Derivative, 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-propyloxime iucr.org
| Angle | Degree (°) |
|---|---|
| C9-N3-O2 | 111.41 (13) |
| N3-C9-C10 | 116.48 (14) |
| O1-C10-C9 | 115.84 (14) |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Intermolecular interactions play a crucial role in the solid-state packing of molecules in a crystal lattice. In the derivatives of this compound, a variety of such interactions are observed, including hydrogen bonding and π-π stacking.
Hydrogen bonding is a predominant interaction in many oxime crystal structures, often involving the oxime hydroxyl group acting as a donor and the nitrogen atom as an acceptor, leading to the formation of dimers or catemers. scispace.commdpi.com In the benzimidazole derivatives of this compound, intermolecular C-H···N and C-H···O hydrogen bonds are significant. For instance, in 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-propyloxime, intermolecular C-H···N interactions link the molecules into centrosymmetric dimers. iucr.org An intramolecular C-H···O interaction is also observed, resulting in the formation of a planar six-membered ring. iucr.org
π-π stacking interactions are also observed, particularly between the aromatic benzimidazole rings in the derivatives. In the O-propyloxime derivative, the centroid-centroid distance between parallel imidazole (B134444) rings is 3.5307 (8) Å. iucr.org For the O-ethyloxime derivative, this distance is 3.726 (1) Å. amanote.com These interactions, along with weak C-H···π interactions, contribute to the stabilization of the crystal structure. iucr.orgamanote.com The furan moiety itself can also participate in π-π stacking interactions. scbt.com
Table 3: Hydrogen Bond Geometry for a Derivative, 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-ethyloxime amanote.com
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
|---|---|---|---|---|
| C-H···N | - | - | - | - |
Conformational Isomerism and Solid-State Structural Peculiarities
Conformational isomerism can arise in flexible molecules, and this has been observed in some oximes, particularly those with larger alicyclic rings. arpgweb.com For this compound and its derivatives, the potential for E/Z isomerism about the C=N double bond is a key structural feature. google.com The synthesis of oximes can sometimes lead to a mixture of these isomers. google.com The specific isomer obtained can be influenced by the reaction conditions and can have a significant impact on the resulting crystal packing.
In the solid state, the derivatives of this compound exhibit distinct packing arrangements dictated by the interplay of the intermolecular forces. The formation of centrosymmetric dimers through hydrogen bonding is a common motif. iucr.orgamanote.comresearchgate.net The relative orientation of the furan and benzimidazole rings, as well as the conformation of the O-alkyl chain in the oxime ethers, are defining features of their solid-state structures. For example, in 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-isopropyloxime, an intramolecular C-H···O interaction leads to a six-membered ring with an envelope conformation. researchgate.net
The study of these derivatives provides a framework for understanding the potential solid-state behavior of the parent this compound, although direct experimental data for the parent compound is necessary for a definitive structural characterization.
Chemical Reactivity and Derivatization Pathways of 1 2 Furyl 1 Ethanone Oxime
O-Alkylation Reactions for Oxime Ether Formation
The oxygen atom of the oxime group in 1-(2-furyl)-1-ethanone oxime is nucleophilic and can be readily alkylated to form O-substituted oxime ethers. This class of compounds is of significant interest due to the biological activities exhibited by some of its members. researchgate.netresearchgate.net
Reaction with Alkyl Halides (e.g., isopropyl bromide, n-propyl bromide, ethyl iodide)
A common method for the synthesis of oxime ethers is the reaction of the parent oxime with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group of the oxime, forming a more potent nucleophile, the oximete anion, which then displaces the halide from the alkylating agent. This reaction has been successfully employed to synthesize a variety of O-alkylated derivatives of this compound. For example, reactions with isopropyl bromide, n-propyl bromide, and ethyl iodide yield the corresponding O-isopropyl, O-n-propyl, and O-ethyl oxime ethers, respectively. researchgate.netiucr.orgnih.gov
Influence of Reaction Conditions on Yield and Selectivity
The outcome of O-alkylation reactions is significantly influenced by the chosen reaction conditions, including the base, solvent, and temperature. The use of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) is a common and effective combination for promoting the deprotonation of the oxime and facilitating the subsequent alkylation. researchgate.netiucr.org The reaction temperature and duration are also critical parameters that need to be optimized to maximize the yield and minimize the formation of byproducts. For instance, in the synthesis of 2-(1H-benzimidazol-1-yl)-1-(2-furyl)ethanone O-isopropyloxime, the reaction of the parent oxime with isopropyl bromide and NaH in DMF was carried out, and the product was obtained in a 27% yield after purification. researchgate.net
Below is an interactive data table summarizing the synthesis of various oxime ethers from a benzimidazole-substituted furan (B31954) oxime, highlighting the effect of the alkylating agent.
| Alkylating Agent | Product | Yield (%) | Reference |
| n-Propyl bromide | 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-propyloxime | - | iucr.org |
| Isopropyl bromide | 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-isopropyloxime | 27 | researchgate.net |
| Ethyl iodide | 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-ethyloxime | - | nih.gov |
Note: Yields are not always reported in the referenced literature and can vary based on specific experimental procedures.
Synthesis of Furan- and Benzimidazole-Substituted Oxime Ethers
The O-alkylation of this compound is a versatile method that can be extended to introduce more complex substituents, including those containing furan and benzimidazole (B57391) rings. For example, the reaction of 2-(1H-benzimidazol-1-yl)-1-(furan-2-yl)ethanone oxime with n-propyl bromide in the presence of NaH in DMF yields 2-(1H-benzimidazol-1-yl)-1-(2-furyl)ethanone O-propyloxime. iucr.org Similarly, the use of isopropyl bromide and ethyl iodide as alkylating agents under similar conditions affords the corresponding O-isopropyl and O-ethyl oxime ethers. researchgate.netnih.gov These syntheses demonstrate the utility of this reaction in creating structurally diverse molecules that combine the furan and benzimidazole heterocyclic systems.
Cyclization Reactions and Heterocyclic Ring Formation
In addition to undergoing O-alkylation, this compound and its derivatives can participate in cyclization reactions, serving as key intermediates in the synthesis of various heterocyclic compounds.
Role as an Intermediate in 3-Imidazoline 3-Oxide Synthesis
This compound is a valuable precursor in the synthesis of 4-furyl substituted 3-imidazoline 3-oxides. researchgate.net The synthesis involves the initial bromination of 2-acetylfuran (B1664036), followed by reaction with hydroxylamine (B1172632) to yield 2-bromo-1-(2-furanyl)ethanone oxime. researchgate.net This bromo-oxime derivative is a key intermediate that undergoes further reactions to form the target 3-imidazoline 3-oxide ring system. researchgate.net
Condensation and Cyclization Mechanisms
The formation of 4-furyl substituted 3-imidazoline 3-oxides from the 2-bromo-1-(2-furanyl)ethanone oxime intermediate involves a sequence of condensation and cyclization steps. researchgate.net One synthetic route involves the reaction of the bromo-oxime with an aromatic amine to form an amino oxime intermediate. researchgate.net This intermediate then undergoes a condensation reaction with an aldehyde to form an imino oxime, which subsequently cyclizes to yield the final 3-imidazoline 3-oxide product. researchgate.net The yields of these cyclization reactions can vary depending on the specific aromatic amine and aldehyde used. researchgate.net
The following table presents the yields for the synthesis of various 4-furyl substituted 3-imidazoline 3-oxides.
| R¹ Substituent | R² Substituent | Yield (%) | Reference |
| 4-MeC₆H₄ | H | 50 | researchgate.net |
| 4-MeC₆H₄ | Ph | 30 | researchgate.net |
| 4-MeC₆H₄ | 4-MePh | 55 | researchgate.net |
| 4-MeC₆H₄ | 4-MeOPh | 59 | researchgate.net |
| 4-MeOC₆H₄ | H | 40 | researchgate.net |
| Ph | 4-MePh | 50 | researchgate.net |
| Ph | 4-MeOPh | 53 | researchgate.net |
Reduction Reactions of Oxime and Oxime Ethers
The reduction of oximes and their ether derivatives is a primary method for synthesizing amines. This transformation is particularly valuable as it provides a route to primary amines from ketones or aldehydes via the corresponding oxime.
Transformation to Amines via Hydride Reduction
The conversion of this compound to 1-(2-furyl)ethanamine can be achieved through reduction using various hydride reagents. stackexchange.com Strong hydride sources are generally required for this transformation, which involves the reduction of the carbon-nitrogen double bond and the cleavage of the nitrogen-oxygen bond. stackexchange.com
Commonly employed reducing agents for oximes include lithium aluminum hydride (LiAlH₄). mdma.ch The choice of solvent can influence the reaction, with tetrahydrofuran (B95107) (THF) being a suitable option. mdma.ch Catalytic hydrogenation is another effective method. For instance, the reduction of 2-acetylfuran oxime has been successfully carried out using a palladium on charcoal (Pd/C) catalyst in the presence of hydrochloric acid, affording the corresponding amine in a 47% yield. scispace.com Raney nickel has also been utilized, although it can sometimes lead to the reduction of the furan ring in addition to the oxime group. scispace.com To circumvent this, the reduction can be performed in acetic anhydride (B1165640) with Raney nickel, which yields the acetylated amine, 2-(α-acetamidoethyl)-furan, in good yield. scispace.com Other reducing systems like zinc dust in the presence of an ammonium (B1175870) salt have also been reported for the reduction of oximes to amines. sciencemadness.org
The table below summarizes various conditions for the reduction of oxime derivatives.
| Reagent/Catalyst | Solvent | Product | Yield | Reference |
| LiAlH₄ | Tetrahydrofuran | Amine | Varies | mdma.ch |
| Pd/C, HCl | Ethanol | Amine | 47% | scispace.com |
| Raney Nickel, Acetic Anhydride | Acetic Anhydride | N-Acetyl Amine | 64% | scispace.com |
| Zinc Dust, Ammonium Formate | Methanol (B129727) | Amine | High | sciencemadness.org |
| NaBH₄, Nano Cu, Charcoal | Ethanol | Amine | High | shirazu.ac.ir |
This table presents a selection of reported reduction methods for oximes, illustrating the variety of applicable reagents and conditions.
Mechanistic Aspects of Reduction Pathways
The reduction of oximes with hydride reagents like LiAlH₄ is believed to proceed through a series of steps. Initially, a hydride ion attacks the carbon atom of the C=N double bond. stackexchange.com Following this, the nitrogen is coordinated to the aluminum species, and the oxygen is coordinated to a lithium ion. stackexchange.com The subsequent step involves a substitution at the nitrogen atom, leading to the cleavage of the N-O bond and the formation of the primary amine after workup. stackexchange.com The aluminum(III) species, being a potent oxophile, facilitates the deoxygenative reduction. stackexchange.com
In catalytic hydrogenation, the mechanism involves the adsorption of the oxime onto the catalyst surface. The hydrogen atoms are then added across the C=N double bond and facilitate the hydrogenolysis of the N-O bond to yield the amine. The choice of catalyst and reaction conditions is critical to ensure the selective reduction of the oxime without affecting other functional groups, such as the furan ring. scispace.com
Beckmann Rearrangement and Related Transformations
The Beckmann rearrangement is a characteristic reaction of oximes, converting them into amides under acidic conditions. masterorganicchemistry.combyjus.com This reaction is catalyzed by various acids, including sulfuric acid, polyphosphoric acid, and hydrochloric acid, as well as other reagents like tosyl chloride and thionyl chloride. wikipedia.org For ketoximes like this compound, the rearrangement results in the formation of a substituted amide. masterorganicchemistry.com
The mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group. masterorganicchemistry.com This is followed by the migration of the group anti-periplanar to the leaving group on the nitrogen atom, leading to the formation of a nitrilium ion intermediate. organic-chemistry.org Subsequent hydration of the nitrilium ion yields the corresponding amide. masterorganicchemistry.com The reaction is stereospecific, with the migrating group being the one that is in the anti position to the hydroxyl group of the oxime. wikipedia.org
For this compound, the Beckmann rearrangement has been shown to proceed smoothly to the corresponding amide. The reaction can be carried out under mild conditions, for instance, using a Vilsmeier reagent generated from bis(trichloromethyl)carbonate (BTC) and dimethylformamide (DMF) in acetonitrile.
The table below illustrates reagents used for the Beckmann rearrangement.
| Reagent | Conditions | Product | Reference |
| Strong Acids (e.g., H₂SO₄) | Heat | Amide | wikipedia.org |
| Bis(trichloromethyl)carbonate, DMF | Reflux in Acetonitrile | Amide | |
| Cyanuric chloride, ZnCl₂ | Catalytic | Lactam (for cyclic oximes) | wikipedia.org |
This table provides examples of reagents that can promote the Beckmann rearrangement of oximes.
Other Functional Group Interconversions Involving the Oxime Moiety
The oxime functional group is a versatile precursor for various other functionalities in organic synthesis. Besides reduction to amines and rearrangement to amides, oximes can be converted into several other important chemical entities.
Oxime ethers can be synthesized by the O-alkylation of the corresponding oxime. For example, this compound can be reacted with various alkylaminoethyl halides to produce oxime ether derivatives. nih.gov These derivatives themselves can undergo further transformations.
Furthermore, oximes can be precursors for the synthesis of nitrogen-containing heterocyclic compounds. For instance, the reaction of 2-bromo-1-(furan-2-yl)ethanone O-chlorobenzyl oxime derivatives with quinolones can lead to the formation of complex N-substituted quinolone derivatives. brieflands.com The oxime functionality can also be involved in the synthesis of isoxazolines and nitrones.
The conversion of oximes to nitriles is another important transformation, typically occurring with aldoximes. masterorganicchemistry.com However, under certain conditions, ketoximes can also be fragmented to yield nitriles.
The table below lists some of the functional groups that can be derived from oximes.
| Starting Material | Reagent/Condition | Product Functional Group | Reference |
| Oxime | Alkyl Halide | Oxime Ether | nih.gov |
| Oxime | Dehydrating Agent (for aldoximes) | Nitrile | masterorganicchemistry.com |
| Oxime | Acid Catalyst | Amide (Beckmann Rearrangement) | byjus.com |
| Oxime | Reducing Agent | Amine | stackexchange.com |
This table highlights the versatility of the oxime group in being converted to other important functional groups.
Computational and Theoretical Investigations of 1 2 Furyl 1 Ethanone Oxime and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone in the theoretical examination of 1-(2-Furyl)-1-ethanone oxime, offering a detailed view of its electronic and geometric properties.
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the molecular geometry of chemical compounds. For oxime derivatives, DFT calculations, often at the B3LYP level of theory with various basis sets, are employed to determine optimized geometries, bond lengths, and bond angles. researchgate.netkoreascience.kr These calculations help in understanding the spatial arrangement of atoms and the nature of the chemical bonds within the molecule. For instance, studies on related oxime compounds have utilized DFT to confirm the most stable conformers by performing geometry optimization calculations. researchgate.net The planarity of ring systems and the dihedral angles between different molecular fragments, such as the furan (B31954) and benzimidazole (B57391) rings in some derivatives, have been precisely determined using these methods. researchgate.net
To provide a clearer understanding, the following table presents typical data obtained from DFT calculations for oxime derivatives:
| Parameter | Description | Typical Calculated Values |
| Bond Lengths | The distance between the nuclei of two bonded atoms. | C-C: ~1.39-1.54 Å, C=N: ~1.28 Å, N-O: ~1.41 Å |
| Bond Angles | The angle formed between three atoms across at least two bonds. | C-C-N: ~115-125°, C=N-O: ~110-115° |
| Dihedral Angles | The angle between two intersecting planes. | Varies depending on the specific derivative and its conformation. |
Note: The values presented are illustrative and can vary based on the specific derivative and the level of theory used in the calculation.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of molecules. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. malayajournal.org
For furan-containing compounds, FMO analysis helps in understanding charge transfer within the molecule. malayajournal.org The distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attacks. malayajournal.org
| Orbital | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron (nucleophilicity). |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. malayajournal.org |
Vibrational Frequency Calculations and Spectroscopic Correlation
Computational methods are used to calculate the vibrational frequencies of molecules, which can then be correlated with experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.net These calculations are typically performed at the same level of theory as the geometry optimization. researchgate.net The calculated frequencies help in the assignment of the vibrational modes observed in the experimental spectra. For oxime derivatives, characteristic vibrational frequencies for functional groups like O-H, C=N, and C-O-C can be accurately predicted. univ-ovidius.ro
A comparison of calculated and experimental vibrational frequencies for a related oxime is presented below:
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| O-H stretch | ~3403 | Varies with calculation level |
| C=N stretch | ~1587 | Varies with calculation level |
| C-O-C stretch | ~1401 | Varies with calculation level |
Note: Calculated frequencies are often scaled to better match experimental values.
Conformational Analysis using Computational Methods
Molecules like this compound can exist in different spatial arrangements or conformations due to the rotation around single bonds. Computational conformational analysis is performed to identify the most stable conformers, which are the ones with the lowest energy. researchgate.net This process involves scanning the potential energy surface by systematically rotating specific bonds and calculating the energy of each resulting conformation. researchgate.net Semi-empirical methods like AM1 or more robust DFT methods can be employed for these scans. koreascience.kr The results of conformational analysis are crucial for understanding the three-dimensional structure of the molecule, which in turn influences its biological activity and physical properties.
Molecular Modeling and Docking Studies for Structure-Reactivity Relationships
Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. nih.govdergipark.org.tr These studies are fundamental in drug design and understanding structure-activity relationships. For derivatives of this compound, docking studies can elucidate how these compounds might bind to specific enzyme active sites. univ-ovidius.ro
The process involves generating a three-dimensional model of the ligand and docking it into the binding site of the target protein. The binding affinity is then estimated by calculating the free energy of binding (ΔG). dergipark.org.tr A more negative ΔG value indicates a stronger and more favorable interaction. dergipark.org.tr These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. univ-ovidius.ro For example, docking studies on similar oxime compounds have shown interactions with amino acid residues like threonine and tyrosine in the active site of tyrosine kinase. univ-ovidius.ro
The following table summarizes typical results from a molecular docking study:
| Parameter | Description | Example Finding |
| Binding Energy (ΔG) | The free energy change upon binding of the ligand to the protein. | Values ranging from -5 to -6 kcal/mol for oxime derivatives. univ-ovidius.ro |
| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom. | Interactions with specific amino acid residues like THR and TYR. univ-ovidius.ro |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | Interactions with residues such as proline. univ-ovidius.ro |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides a powerful toolkit for elucidating the mechanisms of chemical reactions. uokerbala.edu.iq By calculating the energies of reactants, products, transition states, and intermediates, it is possible to map out the entire reaction pathway. acs.org For reactions involving this compound, such as its synthesis or further chemical transformations, computational studies can provide detailed insights into the step-by-step process. researchgate.net
For instance, the mechanism of the acid-catalyzed condensation of a ketone with hydroxylamine (B1172632) to form an oxime can be investigated computationally. univ-ovidius.ro This involves modeling the nucleophilic addition of hydroxylamine to the carbonyl carbon and the subsequent elimination of a water molecule. univ-ovidius.ro DFT calculations can be used to locate the transition state structures for each step and determine the activation energies, which helps in understanding the reaction kinetics and identifying the rate-determining step. acs.org
Role in Advanced Organic Synthesis As a Key Building Block
Precursor in the Synthesis of Diverse Heterocyclic Systems
The inherent reactivity of the furan (B31954) nucleus and the oxime functionality makes 1-(2-Furyl)-1-ethanone oxime an ideal starting material for synthesizing various heterocyclic compounds. These frameworks are of significant interest in medicinal chemistry and materials science due to their diverse biological and physical properties.
This compound serves as a key precursor for the synthesis of furyl-substituted imidazoline (B1206853) derivatives. A notable application involves the synthesis of novel 4-furyl substituted 3-imidazoline 3-oxides. arkat-usa.org The synthetic pathway typically begins with the bromination of the acetyl furan to yield 2-bromo-1-(2-furanyl)ethanone, which is then converted to its oxime, 2-bromo-1-(2-furanyl)ethanone oxime. arkat-usa.org This bromo-oxime intermediate is a critical component that undergoes a substitution reaction with an aromatic amine to form an amino oxime. Subsequent condensation with an aldehyde leads to an imino oxime, which then cyclizes to afford the target 4-furyl substituted 3-imidazoline 3-oxides. arkat-usa.org This multi-step synthesis demonstrates the utility of the furan-ethanone oxime core in building the five-membered imidazoline ring system. arkat-usa.org
Table 1: Synthesis of 4-Furyl Substituted 3-Imidazoline 3-Oxides
| Precursor | Reagents | Intermediate | Product | Ref |
|---|---|---|---|---|
| 2-Acetyl furan | 1. Bromine 2. Hydroxylamine (B1172632) sulfate (B86663) | 2-Bromo-1-(2-furanyl)ethanone oxime | 4-Furyl substituted 3-imidazoline 3-oxides | arkat-usa.org |
The scaffold of this compound is also integral to the synthesis of substituted benzimidazole (B57391) derivatives. Research has shown that 2-(1H-benzimidazol-1-yl)-1-(furan-2-yl)ethanone oxime can be synthesized and subsequently used to create a variety of O-alkylated oxime ether derivatives. nih.gov The synthesis involves the reaction of 2-(1H-benzimidazol-1-yl)-1-(furan-2-yl)ethanone with hydroxylamine, followed by alkylation of the resulting oxime. nih.gov For instance, the reaction of 2-(1H-benzimidazol-1-yl)-1-(furan-2-yl)ethanone oxime with ethyl iodide in the presence of sodium hydride yields 2-(1H-benzimidazol-1-yl)-1-(2-furyl)ethanone O-ethyloxime. nih.gov The crystal structure of this derivative reveals a planar benzimidazole ring system oriented at a significant dihedral angle to the furan ring. nih.gov This demonstrates how the fundamental structure of this compound can be functionalized to incorporate the benzimidazole moiety, a common pharmacophore in medicinal chemistry. acs.org
Utility in Constructing Imidazoline Frameworks
Scaffold for Complex Chemical Architecture Development
Beyond its role as a precursor, the rigid and functionalized nature of this compound makes it an excellent scaffold for the development of more complex chemical architectures. A chemical scaffold is a core structure upon which various functional groups can be appended to create a library of related compounds.
Derivatives of this compound have been utilized in the synthesis of novel and complex molecules. For example, 2-bromo-1-(furan-2-yl)ethanone O-chlorobenzyl oxime, derived from the parent oxime, serves as a key intermediate in the synthesis of N-2-(2-furyl)-2-(chlorobenzyloxyimino)ethyl quinolone derivatives. brieflands.com In this multi-step process, the oxime derivative is reacted with various quinolones to produce complex structures with potential cytotoxic activities. brieflands.com The furan-oxime moiety acts as the central scaffold, linking the quinolone and chlorobenzyl components. brieflands.com This approach highlights how the core structure can be elaborated to access intricate molecular designs with potential applications in drug discovery.
Development of Novel Synthetic Routes Utilizing Oxime Chemistry
The oxime group in this compound is a versatile functional group that enables a variety of chemical transformations, paving the way for novel synthetic routes. Oxime chemistry is rich and includes reactions such as alkylation, rearrangement, and participation in cyclization reactions. orgsyn.orgresearchgate.net
Table 2: Key Synthetic Transformations of the Oxime Group
| Reaction Type | Reagents/Conditions | Product Type | Significance | Ref |
|---|---|---|---|---|
| O-Alkylation | Alkyl halide, Base (e.g., NaH) | Oxime ethers | Creation of diverse derivative libraries | nih.govresearchgate.net |
| Cyclization | Aromatic amine, Aldehyde | Heterocycles (e.g., Imidazolines) | Construction of complex ring systems | arkat-usa.org |
| Beckmann Rearrangement | Acid catalyst | Amides | Functional group interconversion | researchgate.net |
Future Research Directions and Methodological Advancements
Exploration of Novel Synthetic Methodologies
The conventional synthesis of 1-(2-Furyl)-1-ethanone oxime involves the condensation of 1-(2-furyl)ethanone with hydroxylamine (B1172632). univ-ovidius.ro However, future research is trending towards more efficient, sustainable, and versatile synthetic routes.
One promising area is the use of microwave-assisted (MWA) synthesis. MWA-MCRs (Microwave-Assisted Multicomponent Reactions) have demonstrated success in generating heterocyclic compounds with high yields, reduced reaction times, and simplified purification. beilstein-journals.org Applying this to the synthesis of this compound or its derivatives could significantly improve efficiency over conventional heating methods. beilstein-journals.org
Flow chemistry represents another significant advancement. Self-optimizing reactor systems, which have been used for photochemical reactions involving furan (B31954) derivatives, could be adapted for the synthesis and derivatization of this compound. capes.gov.br This technology allows for rapid identification of optimal reaction parameters and can be scaled for continuous production. capes.gov.brchim.it
Furthermore, novel catalytic systems are being explored. For instance, metal-free amination techniques have been developed for synthesizing oximes from alkynes and hydroxylamine, offering an alternative to traditional condensation reactions. orgsyn.org Research into catalysts like potassium hydrogen phthalate (B1215562) has also shown high yields (over 75%) for the synthesis of various aryl ketoximes. univ-ovidius.ro The development of new catalysts could lead to milder reaction conditions and improved selectivity.
A key area of future work lies in the synthesis of advanced derivatives. For example, novel 4-furyl substituted 3-imidazoline 3-oxides have been synthesized in one-pot procedures starting from 2-bromo-1-(2-furanyl)ethanone oxime (a derivative of the title compound), an aromatic amine, and an aldehyde. researchgate.netarkat-usa.org This multi-step synthesis highlights the role of 1-(2-furyl)ethanone oxime as a precursor to more complex heterocyclic systems.
Table 1: Synthesis of 4-Furyl Substituted 3-Imidazoline 3-Oxides from 2-Bromo-1-(2-furanyl)ethanone oxime
Data sourced from ARKIVOC, 2007. researchgate.net Method A involves in situ formed α-amino oximes; Method B involves in situ formed imines.
Advanced Spectroscopic Techniques for Fine Structure Characterization
While standard spectroscopic methods like IR and NMR are routinely used, advanced techniques are crucial for a definitive understanding of the fine structure of this compound and its derivatives. univ-ovidius.romdpi.com
Single-crystal X-ray diffraction is a powerful tool for elucidating the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. For instance, a detailed crystallographic study was conducted on 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-isopropyloxime, a derivative of the title compound. researchgate.net The study revealed that the planar benzimidazole (B57391) ring system is oriented at a dihedral angle of 72.17 (4)° to the furan ring. researchgate.net It also identified intramolecular C—H···O interactions that lead to the formation of a six-membered ring and intermolecular C—H···N interactions that link molecules into centrosymmetric dimers. researchgate.net Such detailed structural information is invaluable for understanding reactivity and intermolecular interactions.
Table 2: Selected Crystallographic Data for 2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-isopropyloxime
Data sourced from Acta Crystallographica Section E, 2009. researchgate.net
Future research could also employ computational methods, such as ab initio calculations, to predict spectroscopic properties like spin-spin coupling constants in NMR, providing deeper insight into the electronic structure of furan-containing oximes. researchgate.net
High-Throughput Screening in Derivatization Libraries
The synthesis of diverse libraries of compounds derived from this compound opens the door for high-throughput screening (HTS) to discover new functionalities. amazonaws.com HTS allows for the rapid testing of thousands of compounds for a specific biological activity or material property.
Libraries of oxime ethers, for example, can be generated by reacting this compound with various alkyl halides. nih.gov Similarly, libraries of pyrazole-containing oxime ethers have been synthesized and screened for cytotoxic activity against various cancer cell lines. mdpi.com The application of HTS to these libraries could accelerate the discovery of new lead compounds.
Methodological advancements in HTS, such as the use of MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry with differential analyte derivatization, enable unbiased screening and can be applied to discover enzyme inhibitors or other bioactive molecules. boehringer-ingelheim.com Future work should focus on creating diverse derivatization libraries of this compound and applying modern HTS techniques to screen for a wide range of applications, from pharmaceuticals to materials science.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. ijsea.com These tools can be applied to the synthesis and reactions of this compound.
ML models, particularly neural networks, can be trained on vast reaction databases to predict suitable catalysts, solvents, reagents, and temperatures for a given transformation. acs.org This approach can overcome the limitations of human intuition and accelerate the optimization of synthetic procedures, such as the palladium-catalyzed synthesis of functionalized furans. acs.orgmdpi.com Template-free AI algorithms are particularly promising as they can predict novel reactions beyond predefined patterns, opening pathways to new derivatives of this compound. mi-6.co.jpengineering.org.cn
Multicomponent Reactions Involving this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the essential parts of all starting materials, are a cornerstone of efficient and green chemistry. beilstein-journals.org this compound and its derivatives are valuable building blocks for such reactions.
Research has shown that furan-based oximes can serve as precursors in MCRs to generate complex nitrogen-containing heterocycles. smolecule.com A notable example is the one-pot synthesis of 4-furyl substituted 3-imidazoline 3-oxides from 2-bromo-1-(2-furanyl)ethanone oxime, an aromatic amine, and an aldehyde. researchgate.netarkat-usa.org This reaction demonstrates the potential to rapidly build molecular complexity from a furan oxime scaffold.
Future research should explore the participation of this compound in other established MCRs like the Ugi or Passerini reactions, potentially after conversion to a suitable intermediate. nih.gov The development of novel MCRs is also a key direction. For example, a visible-light-mediated three-component reaction has been developed for the synthesis of oxime esters from aldehydes, anilines, and N-hydroxyphthalimide esters, suggesting new photocatalytic pathways for derivatizing oximes. rsc.org The application of MCRs to this compound will undoubtedly be a fruitful area for the diversity-oriented synthesis of novel heterocyclic compounds. amazonaws.com
Table of Mentioned Compounds
Q & A
Basic: What are the recommended synthetic routes for 1-(2-Furyl)-1-ethanone oxime, and how can purity be optimized?
Methodological Answer:
this compound can be synthesized via condensation of 1-(2-Furyl)-1-ethanone with hydroxylamine hydrochloride under reflux in ethanol/water (1:1 v/v) at 70–80°C for 4–6 hours . Purity optimization involves recrystallization from ethanol or methanol, as described for structurally similar oximes (e.g., 4′-hydroxyacetophenone oxime), yielding >95% purity . Monitoring reaction completion via TLC (silica gel, ethyl acetate/hexane) and confirming oxime formation using FT-IR (C=N stretch at ~1600 cm⁻¹) is critical .
Basic: How can spectroscopic techniques (IR, MS) validate the structure of this compound?
Methodological Answer:
- FT-IR : Key peaks include O-H (oxime) at ~3200–3400 cm⁻¹, C=N (imine) at ~1600 cm⁻¹, and furan C-O-C at ~1250 cm⁻¹. Compare with NIST reference spectra .
- Mass Spectrometry (EI-MS) : The molecular ion peak (M⁺) at m/z 139 (C₆H₇NO₂) and fragmentation patterns (e.g., loss of hydroxylamine [–NHOH, m/z 109]) confirm the oxime structure. NIST database alignment is recommended .
Advanced: How does the crystal structure of this compound derivatives inform reactivity in coordination chemistry?
Methodological Answer:
Single-crystal X-ray diffraction (e.g., for analogous compounds like 1-(4-{[(E)-3-Ethoxy-2-hydroxybenzylidene]amino}phenyl)ethanone oxime) reveals planar oxime moieties (-C=N-OH) with bond lengths (C-N ~1.28 Å, N-O ~1.42 Å) favoring metal coordination . The furyl group’s electron-rich nature enhances ligand properties for transition metals (e.g., Cu²⁺, Ni²⁺). Researchers should use synchrotron or MoKα radiation (λ = 0.71073 Å) for high-resolution data .
Advanced: What experimental strategies resolve contradictions in reported antimicrobial activity of oxime derivatives?
Methodological Answer:
Variations in MIC values (e.g., 256 µg/mL for C. krusei vs. lower activity for S. aureus) arise from structural modifications (e.g., oxime ether vs. ester groups). To address discrepancies:
Standardize Assays : Use CLSI guidelines for broth microdilution.
Control Substituents : Compare this compound with analogs (e.g., triazole-oxime hybrids) to isolate furyl effects .
Molecular Docking : Model interactions with microbial targets (e.g., CYP51 in fungi) to rationalize activity trends .
Advanced: How can stability and decomposition pathways of this compound be evaluated under varying conditions?
Methodological Answer:
- Thermal Stability : Perform TGA/DSC to identify decomposition onset (e.g., ~200°C for similar oximes) .
- Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) at 37°C; monitor via HPLC for oxime-to-ketone reversion .
- Light Sensitivity : Conduct accelerated photodegradation studies (ICH Q1B) using UV/Vis spectroscopy .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coat, and P95 respirator to avoid inhalation/contact .
- Ventilation : Conduct reactions in fume hoods due to potential release of volatile furan derivatives .
- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .
Advanced: How do computational methods (DFT, QSAR) predict the physicochemical properties of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to predict dipole moments (~3.5 D) and HOMO-LUMO gaps (~4.2 eV), correlating with redox behavior .
- QSAR : Use logP (calculated ~1.2) and molar refractivity (~35 cm³/mol) to model bioavailability. Compare with experimental HPLC logD₇.₄ values .
Advanced: What are the challenges in scaling up this compound synthesis for preclinical studies?
Methodological Answer:
- Solvent Selection : Replace ethanol with IPA for safer reflux at scale .
- Byproduct Control : Optimize hydroxylamine stoichiometry to minimize residual ketone .
- Crystallization : Use seeded cooling crystallization to ensure uniform crystal size (>80% yield) .
Table 1: Key Spectral Data for this compound
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| FT-IR | 3250 cm⁻¹ (O-H), 1605 cm⁻¹ (C=N) | |
| EI-MS | m/z 139 (M⁺), 109 (M⁺–NHOH) | |
| X-ray Diffraction | Space group P1, a=7.06 Å, Z=2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
